molecular formula C8H12N4O2 B580750 Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1330763-87-5

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No. B580750
CAS RN: 1330763-87-5
M. Wt: 196.21
InChI Key: MJFAOKPGBDXHNR-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound with high biological potential . It is a part of the tetrahydro [1,2,3]triazolo [1,5- a ]pyrazines class of compounds, which have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity . They find use in the treatment of herpes and viral hepatitis B .


Synthesis Analysis

A general approach to the synthesis of [1,2,3]triazolo [1,5- a ]-pyrazines is the sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yielded 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization formed triazolopyrazines . A patent describes Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne followed by intramolecular alkylation to form the compound .


Molecular Structure Analysis

The molecular structure of Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate include the reaction of azides with acetylenedicarboxylic acid ester to form 1,2,3-triazoles . This is followed by the removal of the Boc protection from the amine group, resulting in lactam cyclization to form triazolopyrazines .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for research on Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate could include further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, more detailed studies on its mechanism of action, as well as safety and toxicity studies, would be beneficial for its potential development as a therapeutic agent.

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-6-5-9-3-4-12(6)11-10-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAOKPGBDXHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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